3-cyclohexyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide
Description
3-cyclohexyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexyl group and a tetrahydronaphthalenyl group connected by a propanamide linkage. It has been studied for its potential therapeutic effects, particularly in the context of cancer research.
Properties
IUPAC Name |
3-cyclohexyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c21-19(14-13-15-7-2-1-3-8-15)20-18-12-6-10-16-9-4-5-11-17(16)18/h6,10,12,15H,1-5,7-9,11,13-14H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWPJQSROXUFLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=CC3=C2CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide typically involves the reaction of cyclohexylamine with 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of N-substituted amides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide involves its interaction with sigma-2 receptors. These receptors are overexpressed in various cancer cells, and the compound’s binding to these receptors can induce cell death through the production of mitochondrial superoxide and activation of caspases. This leads to apoptosis, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
PB28: 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine.
PB183: 1-Cyclohexyl-4-[3-(5-methoxynaphthalen-1-yl)propyl]piperazine.
PB282: cis-1-Cyclohexyl-4-[(2,6-difluorophenyl)cyclohexyl]piperazine.
Uniqueness
3-cyclohexyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide is unique due to its specific structural features, which confer distinct binding properties and biological activities. Its ability to selectively target sigma-2 receptors and induce apoptosis in cancer cells sets it apart from other similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
